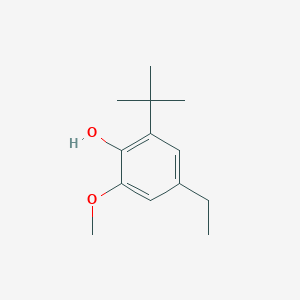
2-(tert-Butyl)-4-ethyl-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-4-ethyl-6-methoxyphenol is an organic compound belonging to the phenol family. It is characterized by the presence of a tert-butyl group, an ethyl group, and a methoxy group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-4-ethyl-6-methoxyphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(tert-Butyl)-4-ethyl-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl, ethyl, or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-4-ethyl-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Industry: It is used as a stabilizer in various industrial products, including fuels, lubricants, and plastics.
Wirkmechanismus
The antioxidant properties of 2-(tert-Butyl)-4-ethyl-6-methoxyphenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The tert-butyl and methoxy groups enhance its stability and reactivity. The compound interacts with molecular targets such as reactive oxygen species and inhibits oxidative pathways, protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- tert-Butylhydroquinone (TBHQ)
Comparison: 2-(tert-Butyl)-4-ethyl-6-methoxyphenol is unique due to its specific combination of substituents, which provide a balance of steric hindrance and electronic effects. This makes it more effective as an antioxidant compared to similar compounds like BHA and BHT. Its higher stability and lower volatility also make it suitable for a broader range of applications.
Eigenschaften
Molekularformel |
C13H20O2 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-tert-butyl-4-ethyl-6-methoxyphenol |
InChI |
InChI=1S/C13H20O2/c1-6-9-7-10(13(2,3)4)12(14)11(8-9)15-5/h7-8,14H,6H2,1-5H3 |
InChI-Schlüssel |
YXYXPKJEOGRJCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)OC)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



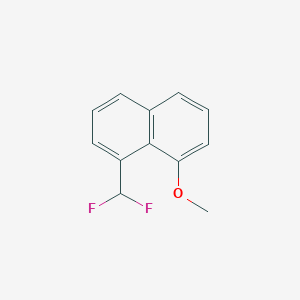
![[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B11896401.png)
![6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11896404.png)
![2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896417.png)


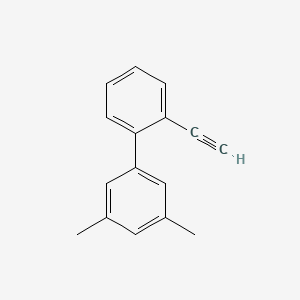
![6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896431.png)
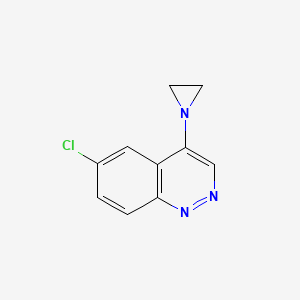
![2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11896444.png)
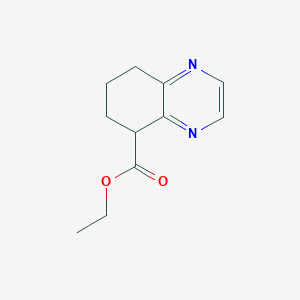
![1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896457.png)

